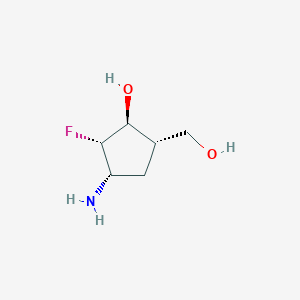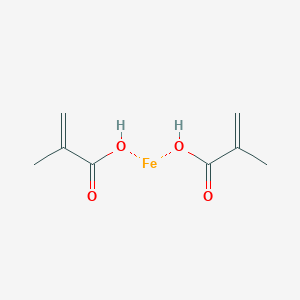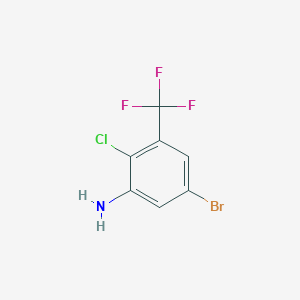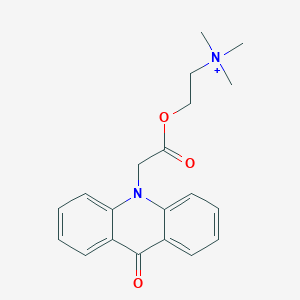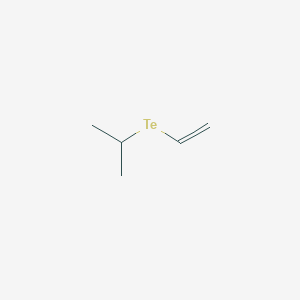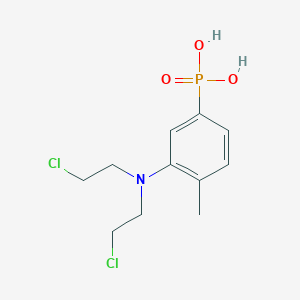
p-Toluenephosphonic acid, 3-(bis(2-chloroethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Toluenephosphonic acid, 3-(bis(2-chloroethyl)amino)-, commonly known as TPEN, is a chelating agent that has been extensively used in scientific research. TPEN is known for its high affinity towards zinc ions, and it has been used for studying the role of zinc in various biological processes.
科学的研究の応用
TPEN has been extensively used in scientific research to study the role of zinc in various biological processes. It has been used to chelate zinc ions in cells and tissues, and its effects on cellular processes have been studied. TPEN has been used to study the role of zinc in insulin secretion, apoptosis, and immune function. It has also been used to study the role of zinc in neurodegenerative diseases such as Alzheimer's disease.
作用機序
TPEN binds to zinc ions with high affinity and forms a stable complex. This complex can then be used to study the role of zinc in various biological processes. TPEN has been shown to be a selective chelator of zinc ions and does not affect the levels of other metal ions such as copper or iron.
生化学的および生理学的効果
TPEN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of zinc-dependent enzymes, such as matrix metalloproteinases. TPEN has also been shown to induce apoptosis in cancer cells by chelating zinc ions. In addition, TPEN has been shown to affect the immune system by inhibiting the proliferation of T cells.
実験室実験の利点と制限
One of the main advantages of TPEN is its high affinity towards zinc ions, which allows for the selective chelation of zinc in cells and tissues. TPEN is also relatively easy to synthesize and can be used in a laboratory setting. However, one of the limitations of TPEN is that it can be toxic to cells at high concentrations. In addition, TPEN has been shown to have off-target effects on other metal ions, such as copper and iron.
将来の方向性
There are several future directions for research on TPEN. One area of research is the development of new chelating agents with higher selectivity towards zinc ions. Another area of research is the use of TPEN in the treatment of neurodegenerative diseases such as Alzheimer's disease. TPEN has been shown to reduce the levels of amyloid beta, a protein that is implicated in Alzheimer's disease, and may have potential as a therapeutic agent. Finally, TPEN may have potential as a tool for studying the role of zinc in other biological processes, such as immune function and cancer biology.
Conclusion:
In conclusion, TPEN is a chelating agent that has been extensively used in scientific research. It has high affinity towards zinc ions and has been used to study the role of zinc in various biological processes. TPEN has several advantages, including its selectivity towards zinc ions and ease of synthesis, but also has limitations, such as its toxicity at high concentrations. Future research on TPEN may lead to the development of new chelating agents and potential therapeutic applications in neurodegenerative diseases.
合成法
TPEN can be synthesized by reacting p-toluenesulfonyl chloride with 3-aminopropylbis(2-chloroethyl)amine in the presence of triethylamine. The resulting product is then treated with triethyl phosphite to obtain TPEN. The synthesis method is relatively simple and can be carried out in a laboratory setting.
特性
CAS番号 |
19768-76-4 |
|---|---|
製品名 |
p-Toluenephosphonic acid, 3-(bis(2-chloroethyl)amino)- |
分子式 |
C11H16Cl2NO3P |
分子量 |
312.13 g/mol |
IUPAC名 |
[3-[bis(2-chloroethyl)amino]-4-methylphenyl]phosphonic acid |
InChI |
InChI=1S/C11H16Cl2NO3P/c1-9-2-3-10(18(15,16)17)8-11(9)14(6-4-12)7-5-13/h2-3,8H,4-7H2,1H3,(H2,15,16,17) |
InChIキー |
BIOHVRABGYPFNT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)P(=O)(O)O)N(CCCl)CCCl |
正規SMILES |
CC1=C(C=C(C=C1)P(=O)(O)O)N(CCCl)CCCl |
その他のCAS番号 |
19768-76-4 |
同義語 |
[3-[Bis(2-chloroethyl)amino]-4-methylphenyl]phosphonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



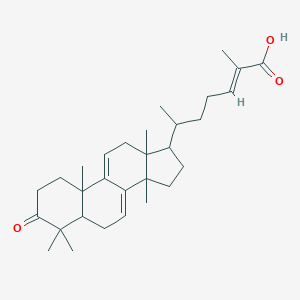


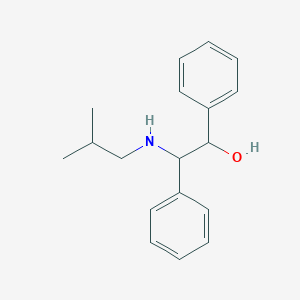
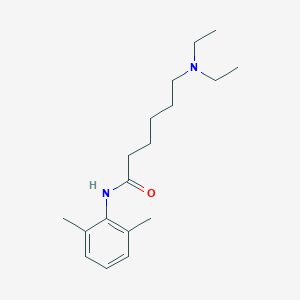
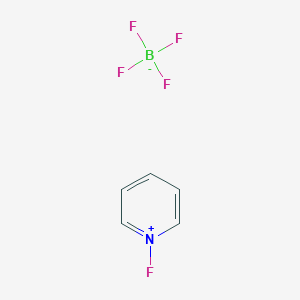
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)
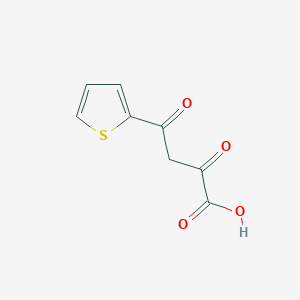
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
